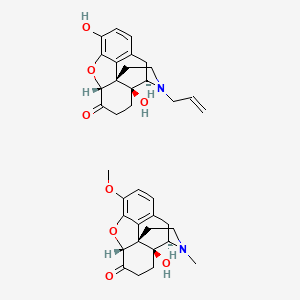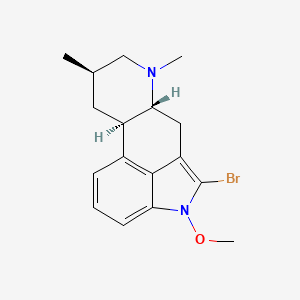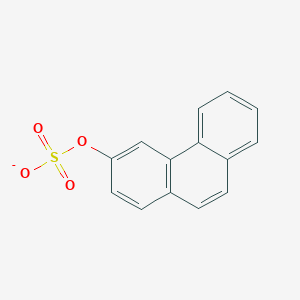
Parahydroxyatorvastatin
Vue d'ensemble
Description
Le p-hydroxyatorvastatin est un métabolite hydroxylé de l'atorvastatine, un médicament statine largement utilisé pour abaisser les taux de cholestérol et prévenir les maladies cardiovasculaires. L'atorvastatine est métabolisée par l'enzyme cytochrome P450 3A4 pour former deux métabolites actifs : l'o-hydroxyatorvastatin et le p-hydroxyatorvastatin . Ces métabolites contribuent de manière significative à l'activité pharmacologique globale de l'atorvastatine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du p-hydroxyatorvastatin implique l'hydroxylation de l'atorvastatine. Cela peut être réalisé par diverses réactions chimiques, notamment l'utilisation d'agents hydroxylants tels que le peroxyde d'hydrogène ou l'oxygène moléculaire en présence de catalyseurs tels que les enzymes cytochrome P450 . Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer l'hydroxylation sélective en position para du cycle aromatique.
Méthodes de production industrielle
Dans les milieux industriels, la production de p-hydroxyatorvastatin est souvent réalisée par des procédés de biotransformation utilisant des systèmes microbiens ou enzymatiques. Ces méthodes offrent une sélectivité et un rendement plus élevés par rapport à la synthèse chimique traditionnelle. L'utilisation de micro-organismes génétiquement modifiés exprimant des enzymes cytochrome P450 a été explorée pour améliorer l'efficacité du processus d'hydroxylation .
Analyse Des Réactions Chimiques
Types de réactions
Le p-hydroxyatorvastatin subit diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire du groupe hydroxyle peut conduire à la formation de quinones ou d'autres dérivés oxydés.
Réduction : Le groupe hydroxyle peut être réduit pour former le composé déoxy correspondant.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution, telles que l'estérification ou l'éthérification.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les chlorures d'acyle ou les halogénoalcanes sont utilisés pour les réactions d'estérification ou d'éthérification.
Principaux produits formés
Oxydation : Quinones ou autres dérivés oxydés.
Réduction : Composés déoxy.
Substitution : Esters ou éthers.
4. Applications de la recherche scientifique
Le p-hydroxyatorvastatin a plusieurs applications de recherche scientifique, notamment :
Biologie : Étudié pour son rôle dans le métabolisme et la pharmacocinétique de l'atorvastatine.
Industrie : Utilisé dans le développement de formulations et de systèmes d'administration améliorés pour l'atorvastatine.
5. Mécanisme d'action
Le p-hydroxyatorvastatin exerce ses effets en inhibant l'enzyme hydroxymethylglutaryl-coenzyme A réductase, qui est responsable de la conversion de l'hydroxymethylglutaryl-coenzyme A en mévalonate, un précurseur clé dans la biosynthèse du cholestérol . Cette inhibition conduit à une diminution des taux de cholestérol dans le foie et à une augmentation de l'absorption du cholestérol des lipoprotéines de basse densité dans le sang . Les cibles moléculaires et les voies impliquées comprennent la régulation du métabolisme des lipides et la modulation des voies de signalisation intracellulaires liées à la synthèse du cholestérol .
Applications De Recherche Scientifique
p-Hydroxyatorvastatin has several scientific research applications, including:
Biology: Studied for its role in the metabolism and pharmacokinetics of atorvastatin.
Industry: Utilized in the development of improved formulations and delivery systems for atorvastatin.
Mécanisme D'action
p-Hydroxyatorvastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is responsible for the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key precursor in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein cholesterol from the blood . The molecular targets and pathways involved include the regulation of lipid metabolism and the modulation of intracellular signaling pathways related to cholesterol synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
o-Hydroxyatorvastatin : Un autre métabolite hydroxylé de l'atorvastatine ayant une activité pharmacologique similaire.
Atorvastatine : Le composé parent, largement utilisé comme médicament statine.
Autres statines : Y compris la simvastatine, la lovastatine et la rosuvastatine, qui inhibent également l'hydroxymethylglutaryl-coenzyme A réductase.
Unicité
Le p-hydroxyatorvastatin est unique en raison de son hydroxylation spécifique en position para, qui contribue à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes. Ce métabolite, ainsi que l'o-hydroxyatorvastatin, représente une part importante de l'activité inhibitrice globale de l'atorvastatine sur l'hydroxymethylglutaryl-coenzyme A réductase .
Propriétés
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZOATLLFFVAPM-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214217-88-6 | |
| Record name | p-Hydroxyatorvastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214217-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parahydroxyatorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PARAHYDROXYATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q2QX99L5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(tert-butyl)phenoxy]-N'-{[(dimethylamino)carbonyl]oxy}ethanimidamide](/img/structure/B1245324.png)
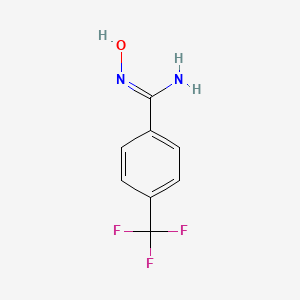
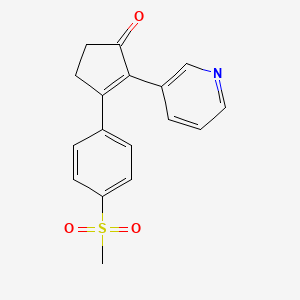
![4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile](/img/structure/B1245329.png)
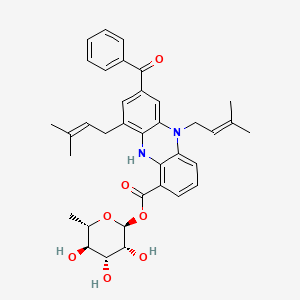
![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)
![1-Cyclopropyl-N-hydroxy-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1245337.png)
![N-[4-(fluoromethyl)cyclohexyl]-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide](/img/structure/B1245338.png)
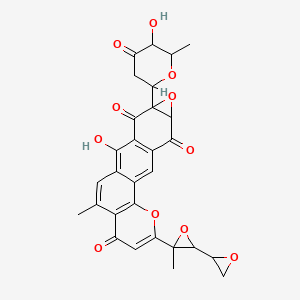
![4-{2-[5-Amino-2-(3-chloro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-2,2-difluoro-3-oxo-5-phenyl-pentanoic acid benzylamide](/img/structure/B1245340.png)
